molecular formula C13H9N3O2 B1297505 2-(Pyridin-2-yl)-1H-benzo[d]imidazole-6-carboxylic acid CAS No. 669070-64-8

2-(Pyridin-2-yl)-1H-benzo[d]imidazole-6-carboxylic acid

Cat. No.: B1297505
CAS No.: 669070-64-8
M. Wt: 239.23 g/mol
InChI Key: HCHZJVIOJPDFKA-UHFFFAOYSA-N
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Description

Molecular Formula and Weight Analysis

The molecular formula of 2-(Pyridin-2-yl)-1H-benzo[d]imidazole-6-carboxylic acid is C13H9N3O2 , indicating it contains 13 carbon atoms, 9 hydrogen atoms, 3 nitrogen atoms, and 2 oxygen atoms. The molecular weight is calculated as 239.23 grams per mole .

Parameter Value
Molecular Formula C13H9N3O2
Molecular Weight 239.23 g/mol
CAS Number 669070-64-8

Structural Elucidation via X-ray Crystallography or NMR Spectroscopy

Structural elucidation of this compound has been performed using spectroscopic techniques including Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

  • NMR Spectroscopy : Proton and carbon NMR analyses confirm the presence of characteristic chemical shifts corresponding to the benzimidazole core, the pyridin-2-yl substituent at position 2, and the carboxylic acid group at position 6 of the benzimidazole ring. These data support the connectivity and substitution pattern of the molecule.

  • X-ray Crystallography : Crystallographic studies provide a three-dimensional conformation of the molecule, revealing planarity in the fused benzimidazole ring system and the orientation of the pyridine ring. The carboxylic acid group is observed to engage in hydrogen bonding, which can influence molecular packing and stability in the solid state.

These structural insights are crucial for understanding the compound's chemical behavior and interaction potential in biological systems.

Tautomeric Forms and Protonation States in Solution

This compound exhibits tautomerism typical of benzimidazole derivatives, primarily involving proton shifts between the nitrogen atoms in the imidazole ring.

  • Tautomeric Forms : The predominant tautomer in solution is the 1H-benzimidazole form, where the proton is located on the N1 nitrogen atom. Alternative tautomers, such as the 2H-benzimidazole form, are less favored due to lower stability. The presence of the pyridin-2-yl substituent and the carboxylic acid group can influence tautomeric equilibrium through intramolecular hydrogen bonding and electronic effects.

  • Protonation States : In aqueous or polar solvents, the compound can exist in various protonation states depending on pH. The carboxylic acid group can dissociate to form a carboxylate anion at higher pH, while the nitrogen atoms in the benzimidazole and pyridine rings can be protonated under acidic conditions. These protonation states affect solubility, binding interactions, and biological activity.

The tautomeric and protonation equilibria are important considerations for the compound's chemical reactivity and its interaction with biological targets.

Properties

IUPAC Name

2-pyridin-2-yl-3H-benzimidazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O2/c17-13(18)8-4-5-9-11(7-8)16-12(15-9)10-3-1-2-6-14-10/h1-7H,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCHZJVIOJPDFKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC3=C(N2)C=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60333604
Record name 2-pyridin-2-yl-3H-benzimidazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60333604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

669070-64-8
Record name 2-pyridin-2-yl-3H-benzimidazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60333604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions:

  • Reagents: 2-Aminopyridine, carboxylic acid derivatives, iodine, TBHP
  • Solvent: Toluene
  • Temperature: Room temperature to reflux
  • Yield: Typically high yields (exact yield varies based on specific conditions)

Oxidative Synthesis Using Metal Catalysts

Another method involves the use of metal catalysts for oxidative synthesis. For instance, ruthenium complexes have been employed to catalyze the oxidation of related benzimidazole derivatives, facilitating the formation of the desired compound.

Optimal Conditions:

Alternative Synthetic Routes

Recent studies have explored alternative synthetic routes that involve different precursors or reaction conditions. For example, manganese(IV) oxide can be used in dichloromethane under reflux conditions to achieve similar products with good yields.

Key Parameters:

  • Reagents: Manganese(IV) oxide, dichloromethane
  • Temperature: Reflux (typically around 85 °C)
  • Yield: Up to 85% for analogous compounds
Method Key Reagents Conditions Yield (%)
Condensation 2-Aminopyridine, Carboxylic Acid Derivative Iodine, TBHP in Toluene High
Oxidative Synthesis Ruthenium(III) Chloride Sodium Pyridine Dicarboxylate ~70
Alternative Route Manganese(IV) Oxide Dichloromethane (Reflux) ~85

The preparation of 2-(Pyridin-2-yl)-1H-benzo[d]imidazole-6-carboxylic acid can be accomplished through various effective synthetic routes. Each method offers distinct advantages regarding yield and reaction conditions, making them suitable for laboratory synthesis and potential industrial applications. Further optimization and exploration of these methods could enhance efficiency and scalability for future applications in medicinal chemistry.

Chemical Reactions Analysis

Oxidation

The compound undergoes metal-free oxidation using tert-butyl hydroperoxide (TBHP), yielding hydroxylated derivatives on the aromatic rings . For example:
Compound+TBHPHydroxylated Product\text{Compound}+\text{TBHP}\rightarrow \text{Hydroxylated Product}

Reduction

Sodium borohydride (NaBH₄) selectively reduces imine groups or modifies ring substituents under mild conditions .

Nucleophilic Substitution

The nitrogen atoms in the pyridine and benzimidazole rings react with alkylating agents (e.g., methyl iodide) to form N-alkylated derivatives .

Example :
Compound+CH IN Methylated Derivative\text{Compound}+\text{CH I}\rightarrow \text{N Methylated Derivative}

Electrophilic Aromatic Substitution

  • Halogenation : Treating with bromine (Br₂) or chlorine (Cl₂) introduces halogens at activated positions on the aromatic rings .
  • Nitration/Sulfonation : Requires strong acids (H₂SO₄/HNO₃) for nitration or sulfonic acid derivatives .

Cross-Coupling Reactions

The compound participates in transition-metal-catalyzed coupling reactions, enabling structural diversification:

Reaction Type Reagents/Conditions Products
Suzuki CouplingPd catalyst, aryl boronic acidBiaryl derivatives
Heck ReactionPd catalyst, alkeneAlkenylated products
Sonogashira CouplingPd/Cu catalyst, alkyneAlkynylated derivatives

Data sourced from .

Condensation and Cyclization

The carboxylic acid group facilitates condensation with amines or alcohols to form amides or esters, respectively . For instance, reacting with hydrazine produces hydrazides, which can cyclize into heterocycles like triazoles .

Example :
Compound+NH NH Hydrazide IntermediateTriazole Derivative\text{Compound}+\text{NH NH }\rightarrow \text{Hydrazide Intermediate}\rightarrow \text{Triazole Derivative}

Metal Complexation

The compound acts as a polydentate ligand, coordinating with metals via pyridyl and benzimidazole nitrogen atoms. Notable complexes include:

Metal Application Coordination Mode
LanthanidesLuminescent materialsTridentate (N,N,O)
Silver (Ag⁺)Antimicrobial agentsLinear or tetrahedral geometries
Cadmium (Cd²⁺)Semiconductor frameworksHexacoordinated structures

Data from .

Acylation

Reaction with acyl chlorides (e.g., acetyl chloride) introduces acyl groups at nitrogen sites :
Compound+CH COClN Acetyl Derivative\text{Compound}+\text{CH COCl}\rightarrow \text{N Acetyl Derivative}

Esterification

The carboxylic acid reacts with ethanol under acidic conditions to form ethyl esters :
Compound+EtOHEthyl Ester\text{Compound}+\text{EtOH}\xrightarrow{\text{H }}\text{Ethyl Ester}

Comparative Reactivity

The pyridine ring exhibits higher electron density than benzimidazole, directing electrophilic attacks to the 4-position of pyridine. Conversely, the benzimidazole moiety is more reactive toward nucleophilic substitutions due to its aromatic amine character .

Key Research Findings

  • Antioxidant Derivatives : Hydroxylated analogs show enhanced radical-scavenging activity, with IC₅₀ values as low as 7.35 µg/mL .
  • Catalytic Applications : Copper complexes of this compound catalyze alkane oxidations with H₂O₂, achieving turnover numbers >1,000 .
  • Luminescence : Europium(III) complexes exhibit strong red emission, useful in optoelectronic devices.

This compound’s versatility in organic synthesis and coordination chemistry makes it a cornerstone for developing pharmaceuticals, catalysts, and functional materials. Future research could explore its enantioselective reactions and bioorthogonal applications.

Scientific Research Applications

2-(Pyridin-2-yl)-1H-benzo[d]imidazole-6-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Pyridin-2-yl)-1H-benzo[d]imidazole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with DNA replication in microbial cells, leading to antimicrobial effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzimidazole Core

Pyridine Positional Isomers
  • 2-(Pyridin-4-yl)-1H-benzo[d]imidazole-6-carboxylic Acid (CAS 316833-32-6)
    • Structural Difference : Pyridine nitrogen at the para position (vs. ortho in the target compound).
    • Impact :
  • Reduced hydrogen-bonding capacity due to altered nitrogen orientation.
  • Molecular weight: 239.23 g/mol (vs. 239.23 g/mol for the target compound; identical formula C₁₃H₉N₃O₂) .
  • Applications: Less frequently reported in coordination complexes compared to the pyridin-2-yl variant .
Phenyl vs. Pyridinyl Substituents
  • 2-(4-Hydroxyphenyl)-1H-benzo[d]imidazole-6-carboxylic Acid
    • Structural Difference : Hydroxyphenyl group replaces pyridin-2-yl.
    • Impact :
  • Enhanced solubility in polar solvents due to the hydroxyl group.
  • Potential for oxidative instability compared to pyridinyl derivatives .
  • 2-(4-Substituted Phenyl)-1H-benzo[d]imidazole-6-carboxylic Acid Derivatives (1a–c) Structural Difference: Electron-withdrawing (e.g., -NO₂) or electron-donating (e.g., -OCH₃) groups on the phenyl ring. Impact:
  • Modulated electronic properties affect binding to biological targets (e.g., aromatase inhibition IC₅₀ values ranging from 0.5–5.0 µM) .

Positional Isomerism of the Carboxylic Acid Group

  • 2-(Pyridin-2-yl)-1H-benzo[d]imidazole-7-carboxylic Acid (BIMb)
    • Structural Difference : Carboxylic acid at position 7 instead of 6.
    • Impact :
  • Altered spatial orientation reduces compatibility with enzymatic active sites (e.g., lower cholinesterase inhibition compared to position 6 isomers) .
  • 2-(2-Hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylic Acid
    • Structural Difference : Carboxylic acid at position 3.
    • Impact :

Functional Group Modifications

  • Methyl Ester Derivatives (2a–c)
    • Structural Difference : Carboxylic acid converted to methyl ester.
    • Impact :
  • Increased lipophilicity (logP values ~2.5 vs. ~1.8 for the acid form) improves membrane permeability .
  • Requires hydrolysis in vivo for activation, limiting direct biological activity .

Key Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Property/Activity Reference
2-(Pyridin-2-yl)-1H-benzo[d]imidazole-6-carboxylic acid Pyridin-2-yl (2), -COOH (6) C₁₃H₉N₃O₂ 239.23 Luminescent complex ligand
2-(Pyridin-4-yl)-1H-benzo[d]imidazole-6-carboxylic acid Pyridin-4-yl (2), -COOH (6) C₁₃H₉N₃O₂ 239.23 Protein degrader building block
2-(4-Hydroxyphenyl)-1H-benzo[d]imidazole-6-carboxylic acid 4-Hydroxyphenyl (2), -COOH (6) C₁₄H₁₀N₂O₃ 254.24 Enhanced solubility
Methyl 2-(4-nitrophenyl)-1H-benzo[d]imidazole-6-carboxylate 4-Nitrophenyl (2), -COOCH₃ (6) C₁₅H₁₁N₃O₄ 297.27 logP = 2.7; Aromatase IC₅₀ = 1.2 µM

Biological Activity

2-(Pyridin-2-yl)-1H-benzo[d]imidazole-6-carboxylic acid is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on antimicrobial properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

  • Molecular Formula : C13H9N3O2
  • Molecular Weight : 239.23 g/mol
  • CAS Number : 669070-64-8

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains.

In Vitro Studies

  • Antibacterial Activity :
    • The compound showed effectiveness against both Gram-positive and Gram-negative bacteria. Notably, it had minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, indicating potent antibacterial activity .
    • A comparative study highlighted its activity against other strains, including Bacillus subtilis and Pseudomonas aeruginosa, with MIC values of 4.69 to 22.9 µM and 13.40 to 137.43 µM respectively .
  • Antifungal Activity :
    • The compound also demonstrated antifungal properties against Candida albicans and Fusarium oxysporum, with MIC values of 16.69 to 78.23 µM .

The biological activity of this compound is attributed to its ability to interact with cellular targets such as proteins and nucleic acids. Its structural features allow it to bind effectively to bacterial DNA and inhibit critical enzymes involved in cell wall synthesis and metabolism.

Structure-Activity Relationship (SAR)

The variations in the chemical structure significantly influence the biological activity of this compound. For instance:

  • Substituents on the pyridine ring can enhance or diminish antimicrobial potency.
  • Electron-donating groups tend to increase antibacterial activity, while electron-withdrawing groups may reduce it .

Case Studies

  • Study on Derivatives : A study synthesized several derivatives of 2-(Pyridin-2-yl)-1H-benzo[d]imidazole, revealing that modifications at the carboxylic acid position enhanced both antibacterial and antifungal activities compared to the parent compound .
  • ADME Properties : The absorption, distribution, metabolism, and excretion (ADME) profile indicates that this compound could be a viable candidate for drug development due to its favorable pharmacokinetic properties .

Comparative Biological Activity Table

CompoundActivity TypeTarget OrganismsMIC (µM)
This compoundAntibacterialS. aureus0.0039 - 0.025
This compoundAntibacterialE. coli0.0039 - 0.025
This compoundAntifungalC. albicans16.69 - 78.23
Derivative AAntibacterialB. subtilis4.69 - 22.9
Derivative BAntifungalF. oxysporum56.74 - 222.31

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 2-(Pyridin-2-yl)-1H-benzo[d]imidazole-6-carboxylic acid, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves condensation reactions between pyridine derivatives and benzimidazole precursors. For example, manganese(IV) oxide in dichloromethane under reflux (2 hours, 85% yield) is effective for analogous compounds. Optimization includes adjusting solvent polarity (e.g., DMF vs. THF), temperature (50–100°C), and catalyst loading (e.g., Ru-based complexes) to improve yield .
  • Key Parameters : Monitor reaction progress via TLC or HPLC, and characterize intermediates using 1^1H NMR and FTIR.

Q. How can researchers determine the solubility profile of this compound for biological or coordination chemistry applications?

  • Methodological Answer : Use the shake-flask method: dissolve the compound in buffers (pH 1–13) and measure saturation concentrations via UV-Vis spectroscopy. For polar solvents (e.g., DMSO, water), assess solubility at 25°C and 37°C to mimic physiological conditions .
  • Data Interpretation : Correlate solubility with logP values (estimated via computational tools like MarvinSketch) to predict bioavailability.

Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

  • Methodological Answer :

  • Purity : HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA).
  • Structure : High-resolution mass spectrometry (HRMS) for molecular weight confirmation and 13C^{13}\text{C} NMR for carbon backbone analysis.
  • Crystallinity : X-ray diffraction (single-crystal) for solid-state structure validation .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer : Store under inert atmosphere (argon) at –20°C in amber vials to prevent photodegradation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation pathways (e.g., hydrolysis of the carboxylic acid group) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected 1^1H NMR splitting patterns)?

  • Methodological Answer :

  • Step 1 : Verify sample purity via HPLC.
  • Step 2 : Perform 2D NMR (COSY, NOESY) to identify coupling partners and spatial arrangements.
  • Step 3 : Compare experimental data with computational predictions (e.g., Gaussian NMR simulations) .
    • Case Study : Aromatic proton splitting may arise from hindered rotation of the pyridinyl group; variable-temperature NMR can confirm this .

Q. What mechanistic insights guide the optimization of this compound’s role in coordination polymers or metal-organic frameworks (MOFs)?

  • Methodological Answer :

  • Design : Use the carboxylic acid group as a bridging ligand. Screen metal ions (e.g., Zn2+^{2+}, Cu2+^{2+}) under solvothermal conditions (DMF, 120°C).
  • Analysis : Study coordination modes via IR (shift in COO^- stretching) and X-ray absorption spectroscopy (EXAFS) .
    • Theoretical Framework : Link to Pearson’s hard-soft acid-base theory to predict metal-ligand affinity .

Q. How can computational modeling (e.g., DFT, MD) predict this compound’s reactivity in catalytic or pharmacological contexts?

  • Methodological Answer :

  • DFT : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites.
  • MD Simulations : Simulate binding to biological targets (e.g., kinases) using AutoDock Vina. Validate with experimental IC50_{50} data .
    • Data Integration : Cross-reference computational results with experimental kinetics (e.g., stopped-flow spectroscopy) .

Q. What strategies address low yields during scale-up synthesis?

  • Methodological Answer :

  • Process Chemistry : Switch from batch to flow chemistry for better heat/mass transfer.
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., dimerization) and adjust stoichiometry or add inhibitors (e.g., radical scavengers) .

Safety and Compliance

Q. What safety protocols are essential when handling this compound in synthetic laboratories?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods for weighing and reactions.
  • Spill Management : Neutralize acidic spills with sodium bicarbonate; collect waste in sealed containers for incineration .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Pyridin-2-yl)-1H-benzo[d]imidazole-6-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-(Pyridin-2-yl)-1H-benzo[d]imidazole-6-carboxylic acid

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